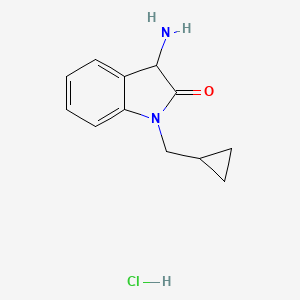
3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
Descripción general
Descripción
The compound “3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” likely belongs to the class of organic compounds known as indolones. Indolones are compounds containing an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, with the amino and cyclopropylmethyl groups attached at the 3 and 1 positions, respectively . The compound would exist as a hydrochloride salt, indicating the presence of a positively charged nitrogen atom and a negatively charged chloride ion .Chemical Reactions Analysis
As an indolone, this compound could potentially undergo a variety of chemical reactions. The amino group might be involved in reactions such as acylation or alkylation, while the indole ring could potentially undergo electrophilic aromatic substitution reactions . The cyclopropylmethyl group might also participate in reactions, although without more specific information, it’s difficult to predict exactly what these might be.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the indole ring might confer some degree of aromaticity, and the amino and cyclopropylmethyl groups would likely influence the compound’s reactivity .Safety And Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be investigated further as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be studied from a purely chemical perspective .
Propiedades
IUPAC Name |
3-amino-1-(cyclopropylmethyl)-3H-indol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-11-9-3-1-2-4-10(9)14(12(11)15)7-8-5-6-8;/h1-4,8,11H,5-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSBXGMDJJYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(C2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




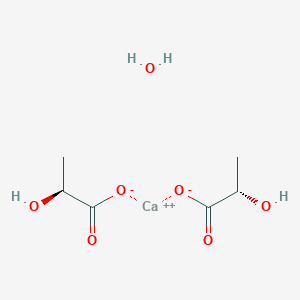
![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)
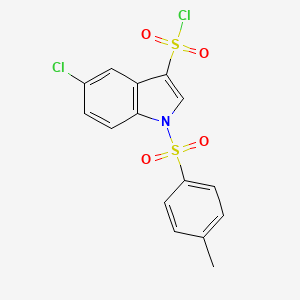
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)
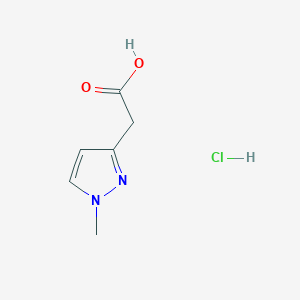
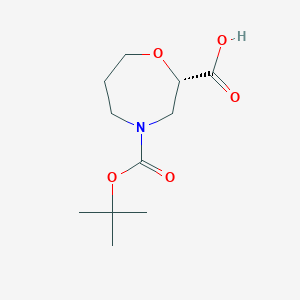
![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)
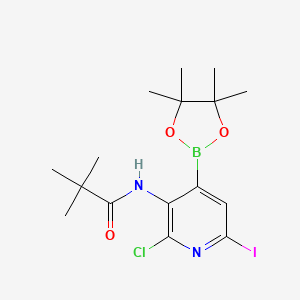
![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)
![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)
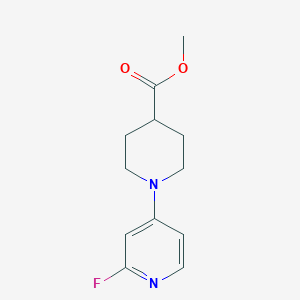
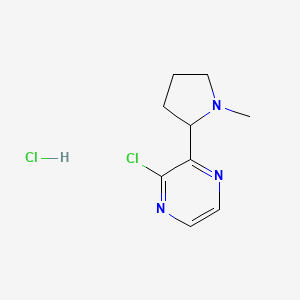
![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)